molecular formula C15H24N2O3S B5410753 2-methyl-N-(2-methylpropyl)-5-(propylsulfamoyl)benzamide

2-methyl-N-(2-methylpropyl)-5-(propylsulfamoyl)benzamide

Cat. No.: B5410753
M. Wt: 312.4 g/mol
InChI Key: CQEUZKGZWMGALW-UHFFFAOYSA-N
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Description

“N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide” is a chemical compound with the molecular formula C12H17NO . It is also known as 2-methyl-N-isobutyl-benzamide .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this method is superior and recoverable, and the process is high-yielding and eco-friendly .


Molecular Structure Analysis

The molecular structure of “N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is MXGMXFIGOFJSMS-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical state of “N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide” is solid . It has a molecular weight of 191.2695 . The compound appears white in color . The melting point range is 125 - 129 °C, and the boiling point is 228 °C .

Safety and Hazards

“N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-8-17-21(19,20)13-7-6-12(4)14(9-13)15(18)16-10-11(2)3/h6-7,9,11,17H,5,8,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEUZKGZWMGALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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